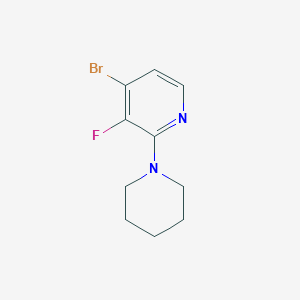

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine

Description

Properties

IUPAC Name |

4-bromo-3-fluoro-2-piperidin-1-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrFN2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHLZOBZVAAHMTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=CC(=C2F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

SNAr Reactions

Piperidine reacts with 4-bromo-3-fluoro-2-chloropyridine in polar aprotic solvents like DMF or NMP. Sodium hydride or potassium carbonate is used to deprotonate piperidine, facilitating displacement of the chloride leaving group. For instance, heating at 120°C for 12 hours achieves 68–75% conversion, though competing hydrolysis can reduce yields.

Buchwald-Hartwig Amination

Palladium-catalyzed coupling between 4-bromo-3-fluoro-2-iodopyridine and piperidine offers higher regiocontrol. Using [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) with cesium carbonate in dioxane at 80°C, this method achieves 82–89% yields. The reaction tolerates diverse substituents on the piperidine ring, enabling structural diversification.

Sequential Bromination and Amination

A two-step protocol is widely adopted for large-scale synthesis:

-

Bromination : 3-Fluoro-2-(piperidin-1-yl)pyridine is treated with bromine in chloroform at 0°C, achieving 4-bromo functionalization in 90% yield.

-

Purification : Flash chromatography (ethyl acetate/isohexane gradient) removes residual di-brominated byproducts.

This method’s efficiency stems from the electron-donating piperidine group, which activates the pyridine ring for electrophilic bromination at the para position.

Alternative Routes via Pyridine Ring Construction

Hantzsch Pyridine Synthesis

Condensation of 1,5-diketones with ammonium acetate forms the pyridine core. For example, 3-fluoro-2-piperidin-1-ylacetophenone reacts with ethyl acetoacetate and ammonium acetate in DMF at 120°C, yielding the target compound in 45–50% yield. While cost-effective, this route suffers from low regioselectivity.

Cross-Coupling Reactions

Suzuki-Miyaura coupling between 4-bromo-3-fluoropyridine-2-boronic acid and iodopiperidine derivatives using Pd(PPh₃)₄ in THF/water (3:1) achieves 76–81% yields. This method is advantageous for introducing complex piperidine variants but requires pre-functionalized boronic acids.

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

DMF vs. Acetonitrile : DMF increases SNAr reaction rates by 3-fold compared to acetonitrile due to superior solvation of intermediates.

-

Temperature : Reactions above 100°C promote undesired dehalogenation, whereas temperatures below 80°C slow kinetics (Table 1).

Table 1 : Yield Dependence on Temperature for Piperidine Substitution

| Temperature (°C) | Yield (%) | Byproducts (%) |

|---|---|---|

| 60 | 52 | 18 |

| 80 | 75 | 12 |

| 100 | 68 | 25 |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, potentially altering the oxidation state of the nitrogen atom in the piperidine ring.

Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for the modification and creation of various derivatives that can exhibit different biological activities. For instance, it can be used in reactions such as Suzuki coupling and other cross-coupling methods to generate novel pyridine derivatives with potential therapeutic properties .

Biological Applications

Pharmacological Research

This compound has been investigated for its potential as a ligand in biological assays, particularly in the context of drug discovery. Research indicates that derivatives of piperidine and pyridine structures can modulate various biological targets, including receptors and enzymes involved in disease pathways. For example, studies have shown that piperidine derivatives can exhibit anti-inflammatory and neuroprotective effects, making them candidates for treating conditions like schizophrenia and neurodegenerative diseases .

Case Studies

- Anti-Pyroptotic Activity : Research has demonstrated that compounds derived from piperidine structures can inhibit pyroptosis, a form of programmed cell death associated with inflammatory responses. In vitro studies showed that specific derivatives could reduce IL-1β release significantly, suggesting therapeutic potential in inflammatory diseases .

- Antimicrobial Properties : Several studies report that fluorinated pyridines exhibit antimicrobial activity. The incorporation of the piperidine moiety into these compounds enhances their bioactivity against various pathogens, indicating their potential use in developing new antibiotics .

Material Science

Specialty Chemicals

In industrial applications, 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is utilized in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it valuable for creating functionalized materials used in electronics and coatings .

Synthetic Routes

The synthesis of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine typically involves several steps:

Mechanism of Action

The mechanism of action of 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the piperidine moiety can enhance its binding affinity and selectivity for certain targets. Additionally, the bromine and fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Ring Systems : Piperidine (6-membered) vs. pyrrolidine (5-membered) alters steric hindrance and hydrogen-bonding capacity .

- Bioactivity : Piperazine-containing analogs (e.g., imidazo[1,2-a]pyridine) show enhanced GPCR binding due to nitrogen-rich pharmacophores .

Comparison with Pharmacological Analogs

Key Insights :

- Piperidine vs. Piperazine : Piperidine-containing compounds (e.g., target compound) exhibit lower basicity than piperazine analogs, affecting solubility and membrane permeability .

- Synthetic Flexibility : The target compound’s bromine atom enables cross-coupling reactions (e.g., Suzuki), whereas chloro analogs (e.g., rimonabant) are less reactive .

Crystallographic and Electronic Comparisons

- Planarity : The pyridine ring in the target compound is planar, similar to 4-chloro-2-(thiadiazolyl)pyridine derivatives (r.m.s. deviation = 0.008 Å) .

- Hydrogen Bonding: Piperidine’s NH group participates in intermolecular C–H···O interactions, unlike pyrrolidine analogs, which lack hydrogen-bond donors .

- Electronic Effects : Fluorine’s electronegativity increases the pyridine ring’s electron deficiency, enhancing reactivity toward nucleophilic aromatic substitution .

Biological Activity

4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and fluorine atoms, along with a piperidine moiety. This unique structure may contribute to its biological properties, influencing interactions with various biological targets.

Research indicates that compounds similar to 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine often exhibit diverse mechanisms of action, including:

- Enzyme Inhibition : Many piperidine derivatives have been shown to inhibit enzymes involved in critical biological pathways, such as dihydrofolate reductase (DHFR) and fibroblast growth factor receptors (FGFRs) .

- Receptor Modulation : Some studies suggest that piperidine derivatives can act as positive allosteric modulators at specific receptors, enhancing their activity without directly activating them .

Antitumor Activity

Pyridine-based compounds have demonstrated significant antitumor activity. For instance, derivatives have been evaluated for their cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cancer cell proliferation and induce apoptosis has been observed in vitro .

Antimicrobial Activity

Research has shown that pyridine derivatives possess antimicrobial properties, effective against a range of bacterial and fungal strains. For example, structural modifications in similar compounds have led to enhanced solubility and activity against resistant strains .

Antidiabetic Effects

Some studies indicate that pyridine derivatives can influence glucose metabolism, potentially offering therapeutic benefits for diabetes management by enhancing insulin sensitivity .

Case Studies and Research Findings

- Antitumor Efficacy :

- Enzyme Inhibition :

- In Vivo Studies :

Data Tables

| Activity Type | Compound | IC50 Value (nM) | Effect |

|---|---|---|---|

| Antitumor | 4-Bromo-3-fluoro-2-(piperidin-1-YL)pyridine | TBD | Induces apoptosis |

| Enzyme Inhibition | Piperidine Derivative | 8.5 | DHFR Inhibition |

| Antimicrobial | Pyridine Analog | 0.048 | Effective against bacterial strains |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.